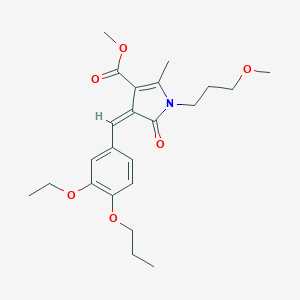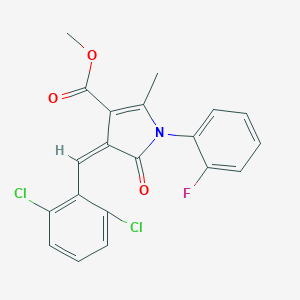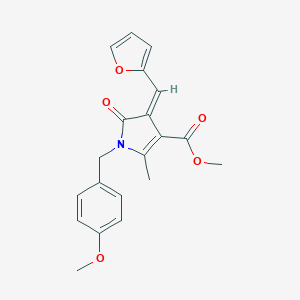![molecular formula C23H20ClN3O3 B299082 (5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B299082.png)
(5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione is a chemical compound that has been the subject of extensive scientific research. It is a potent inhibitor of a class of enzymes known as protein kinases, which play a critical role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
(5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to have potent anti-cancer activity, particularly against breast cancer and leukemia. The compound has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
(5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in the regulation of cellular processes. Specifically, this compound inhibits a protein kinase known as cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of cell cycle progression. By inhibiting CDK2, (5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione in lab experiments is its potency as a protein kinase inhibitor. This makes it a useful tool for studying the role of protein kinases in various cellular processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Orientations Futures
There are many potential future directions for the study of (5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione. One area of research could focus on developing more potent and selective inhibitors of specific protein kinases. Another area of research could focus on the development of combination therapies that use (5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione in conjunction with other anti-cancer agents. Additionally, further studies could explore the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of (5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione involves a series of chemical reactions that are beyond the scope of this paper. However, it is worth noting that the compound can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis.
Propriétés
Nom du produit |
(5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C23H20ClN3O3 |
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
(5Z)-5-[[1-[4-[(2-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H20ClN3O3/c1-14-11-17(12-21-22(28)26-23(29)25-21)15(2)27(14)18-7-9-19(10-8-18)30-13-16-5-3-4-6-20(16)24/h3-12H,13H2,1-2H3,(H2,25,26,28,29)/b21-12- |
Clé InChI |
WZFTWZSRWBWYHR-MTJSOVHGSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C)/C=C\4/C(=O)NC(=O)N4 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C)C=C4C(=O)NC(=O)N4 |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C)C=C4C(=O)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(2-ethoxy-3-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298999.png)

![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299006.png)


![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299009.png)

![ethyl 2-[3-bromo-4-(cyanomethoxy)-5-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299012.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299013.png)
![methyl 1-(3-chlorophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299014.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299017.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299020.png)
![ethyl 2-[4-(cyanomethoxy)-3-ethoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299021.png)
![methyl (4Z)-1-(4-bromophenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299023.png)